molecular formula C19H12N2O4 B2433475 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one CAS No. 64258-83-9

3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one

Cat. No.: B2433475
CAS No.: 64258-83-9
M. Wt: 332.315
InChI Key: HAOISBSLZUGOAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the nitrophenyl and furan moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one is unique due to its combination of a furan ring, a nitrophenyl group, and an indole moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various research applications.

Biological Activity

The compound 3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H14N2O3\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}_{3}

This structure features a furan ring, a nitrophenyl group, and an indole moiety, which contribute to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the nitrophenyl group enhances the compound's ability to scavenge free radicals, which is crucial in reducing oxidative stress within cells. Studies have shown that compounds containing furan and nitrophenyl groups exhibit significant antioxidant properties, potentially through the formation of stable radical intermediates .
  • Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymes. In vitro studies indicated that derivatives with similar structures showed effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary studies show that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The IC50 values for these activities are indicative of its potential as an anticancer agent .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Antioxidant Study : A study evaluated the antioxidant capacity of related furan derivatives using DPPH and ABTS assays. Compounds with nitro substitutions showed enhanced radical scavenging activity compared to their non-nitro counterparts .
  • Antimicrobial Evaluation : A comparative analysis of various furan derivatives against common bacterial strains revealed that those with nitrophenyl groups exhibited significantly lower minimum inhibitory concentrations (MIC), suggesting a structure-activity relationship where the nitro group is critical for antimicrobial efficacy .
  • Anti-inflammatory Assessment : In vitro experiments demonstrated that derivatives similar to this compound could suppress TNF-α production in PBMCs, highlighting their potential use in treating inflammatory conditions .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AntioxidantRadical scavenging
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of cytokines
CytotoxicityInduction of apoptosis in cancer cells

Properties

IUPAC Name

(3Z)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4/c22-19-16(15-3-1-2-4-17(15)20-19)11-14-9-10-18(25-14)12-5-7-13(8-6-12)21(23)24/h1-11H,(H,20,22)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOISBSLZUGOAK-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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